molecular formula C21H18N2O2 B14910661 N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide

N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B14910661
M. Wt: 330.4 g/mol
InChI Key: WKRPONHLIJUYDE-PXLXIMEGSA-N
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Description

N’-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group attached to an ethylidene moiety, which is further connected to a hydroxybenzohydrazide group. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide typically involves the condensation of 4-biphenylcarboxaldehyde with 2-hydroxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N’-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-biphenylyl)ethylidene]-3-chlorobenzohydrazide
  • N’-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide
  • N’-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide

Uniqueness

N’-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(4-phenylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C21H18N2O2/c1-15(22-23-21(25)19-9-5-6-10-20(19)24)16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-14,24H,1H3,(H,23,25)/b22-15+

InChI Key

WKRPONHLIJUYDE-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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